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molecular formula BrC8F17<br>C8BrF17 B1679595 Perflubron CAS No. 423-55-2

Perflubron

Cat. No. B1679595
M. Wt: 498.96 g/mol
InChI Key: WTWWXOGTJWMJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05455373

Procedure details

Perfluorononanoic acid 100 g (0.215 mole), bromine 41 g (0.258 mole) and Freon 113 (500 ml) were mixed in a 2-liter Teflon plastic bottle. This plastic reactor was equipped with a Teflon-coated magnetic stir bar, inlet and outlet tubes made of Teflon-FEP, and a thermocouple coated with Teflon-FEP. The outlet tube was connected to a condensor which was chilled with an ethylene glycol-water mixture. The acid solution was warmed to 30 ° C. through agitation while the reactor was purged of air by flushing it with an inert gas, such as nitrogen, through the inlet tube; The nitrogen flow was terminated and fluorine gas was bubbled into the mixture at 30 cc/min. The fluorine, supplied by Air Products, was used without further purification. The fluorine flow rate was controlled with a Monel needle valve and monitored with a Hastings mass flow transducer. Despite an exothermic reaction occurring immediately, the reaction temperature was kept at 30°-40° C. throughout the reactor by external cooling. The fluorine flow was maintained until the color of the solution turned from deep red to light yellow. Approximately 2.2 fold excess of fluorine (based on the initial amount of acid used) was required to produce this result. After the fluorine gas was terminated, the reactor was again purged with nitrogen and the mixture was carefully poured into water. The organic precipitate was washed with water containing a small amount of sodium thiosulfite, and then dried over magnesium sulfate. Fractional distillation of the precipitate produced 100 grams of perfluorooctyl bromide (97% yield) having a boiling point between 142°-144° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
[Compound]
Name
113
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethylene glycol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:28])([C:6]([F:27])([F:26])[C:7]([F:25])([F:24])[C:8]([F:23])([F:22])[C:9]([F:21])([F:20])[C:10]([F:19])([F:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])C(O)=O.[Br:29]Br.FF>C(O)CO.O>[F:1][C:2]([Br:29])([F:28])[C:6]([F:27])([F:26])[C:7]([F:25])([F:24])[C:8]([F:23])([F:22])[C:9]([F:21])([F:20])[C:10]([F:19])([F:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Name
Quantity
41 g
Type
reactant
Smiles
BrBr
Name
113
Quantity
500 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Five
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Six
Name
ethylene glycol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This plastic reactor was equipped with a Teflon-coated magnetic stir bar, inlet and outlet tubes
CUSTOM
Type
CUSTOM
Details
was purged of air
CUSTOM
Type
CUSTOM
Details
by flushing it with an inert gas
CUSTOM
Type
CUSTOM
Details
The nitrogen flow was terminated
CUSTOM
Type
CUSTOM
Details
fluorine gas was bubbled into the mixture at 30 cc/min
CUSTOM
Type
CUSTOM
Details
was used without further purification
CUSTOM
Type
CUSTOM
Details
Despite an exothermic reaction
CUSTOM
Type
CUSTOM
Details
was kept at 30°-40° C. throughout the reactor by external cooling
CUSTOM
Type
CUSTOM
Details
to produce this result
CUSTOM
Type
CUSTOM
Details
After the fluorine gas was terminated
CUSTOM
Type
CUSTOM
Details
the reactor was again purged with nitrogen
ADDITION
Type
ADDITION
Details
the mixture was carefully poured into water
WASH
Type
WASH
Details
The organic precipitate was washed with water containing a small amount of sodium thiosulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the precipitate

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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